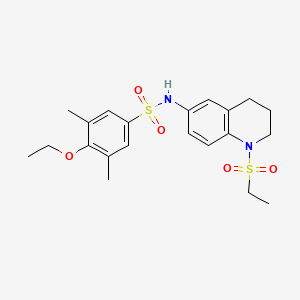

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide is a chemical compound that represents a unique class of sulfonamide derivatives. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, where they serve as foundational structures in various therapeutic agents. This specific compound showcases a complex arrangement of functional groups, contributing to its potential utility in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps, each requiring precise control of reaction conditions. Key steps might include:

Formation of the Tetrahydroquinoline Core: Starting from a quinoline precursor, various reduction methods such as catalytic hydrogenation or chemical reduction using agents like lithium aluminum hydride can be employed to achieve the tetrahydro form.

Sulfonylation: Introduction of the ethylsulfonyl group often involves sulfonyl chlorides and a base, typically in an organic solvent like dichloromethane.

Coupling with Benzene Sulfonamide: This step might involve using coupling reagents like EDCI or DCC in the presence of a suitable base to form the final sulfonamide linkage.

Industrial Production Methods: Scaling up the production of this compound would require optimization of reaction conditions to ensure high yield and purity. Common industrial practices might include the use of continuous flow reactors, which allow for better control over reaction parameters and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The ethoxy group can be susceptible to oxidation under conditions using oxidizing agents like PCC or DMP.

Reduction: The sulfonyl group can be reduced under strong conditions, though this might require specialized reducing agents.

Substitution: The aromatic ring in the benzene sulfonamide portion can undergo electrophilic substitution, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions:

Oxidizing agents like PCC (pyridinium chlorochromate) for controlled oxidation.

Reducing agents like lithium aluminum hydride for selective reductions.

Bases like pyridine and organic solvents like dichloromethane for coupling reactions.

Major Products: Depending on the reaction conditions, the compound can yield various oxidized, reduced, or substituted derivatives, each potentially having unique properties and applications.

Wissenschaftliche Forschungsanwendungen

This compound’s structure makes it a candidate for diverse applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, it can aid in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Potential bioactive molecule, useful in assays to discover new biological pathways or enzyme inhibitors.

Medicine: With structural similarities to known therapeutics, it can serve as a lead compound in drug discovery, particularly targeting conditions that involve sulfonamide-sensitive pathways.

Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Wirkmechanismus

When compared to other sulfonamide derivatives, 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups:

Sulfonamide Group: Confers enzyme inhibition capabilities.

Tetrahydroquinoline Core: Offers enhanced binding interactions and potential unique biological activity.

Ethylsulfonyl and Ethoxy Groups: Contribute to its chemical stability and modulate its physicochemical properties.

Vergleich Mit ähnlichen Verbindungen

Sulfanilamide: A simpler sulfonamide used widely as an antibacterial.

N-(1-(ethylsulfonyl)-quinolin-6-yl)-benzenesulfonamide: A structurally related compound lacking the tetrahydro and ethoxy modifications, offering a point of comparison in biological activity and chemical reactivity.

This comprehensive exploration gives a detailed look at 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide, highlighting its synthesis, reactivity, and potential applications in various scientific fields. Let's dive deeper into any specific area you find particularly fascinating.

Biologische Aktivität

The compound 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N2O5S2 with a molecular weight of approximately 452.58 g/mol. The structure features a tetrahydroquinoline core linked to an ethoxy group and a dimethylbenzenesulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N2O5S2 |

| Molecular Weight | 452.58 g/mol |

| CAS Number | 1021089-18-8 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Tetrahydroquinoline : The initial step includes the cyclization of appropriate precursors to form the tetrahydroquinoline ring.

- Introduction of Ethylsulfonyl Group : This is followed by the addition of the ethylsulfonyl moiety.

- Attachment of Dimethylbenzenesulfonamide : Finally, the sulfonamide group is introduced to complete the structure.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Notably:

- Antimicrobial Activity : Similar sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition can lead to antibacterial effects against a range of pathogens.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of related compounds, providing insights into their efficacy:

- Antibacterial Studies : A study indicated that derivatives with similar structures demonstrated significant antibacterial activity against Gram-positive bacteria by disrupting folate biosynthesis pathways.

- Anti-inflammatory Effects : Research has shown that compounds within this chemical class can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Bioanalytical Applications : The compound has also shown promise in bioanalytical applications due to its ability to form complexes with metal ions like Zn(II), which can be utilized for detecting biomolecules.

Eigenschaften

IUPAC Name |

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-5-28-21-15(3)12-19(13-16(21)4)30(26,27)22-18-9-10-20-17(14-18)8-7-11-23(20)29(24,25)6-2/h9-10,12-14,22H,5-8,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIQSJXIANQXOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.